(3R,4R)-4-Fluoro-1-methylpiperidin-3-amine
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Overview
Description
(3R,4R)-4-Fluoro-1-methylpiperidin-3-amine: is a chiral amine compound with significant potential in various fields of scientific research. Its unique structure, characterized by the presence of a fluorine atom and a methyl group on a piperidine ring, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Fluoro-1-methylpiperidin-3-amine typically involves several steps, starting from commercially available precursors. One common method involves the asymmetric reduction of a ketone intermediate, followed by fluorination and amination reactions. The reaction conditions often include the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved .
Industrial Production Methods: For industrial production, the process is optimized to increase yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The scalability of the process is a key consideration, ensuring that large quantities of the compound can be produced efficiently .
Chemical Reactions Analysis
Types of Reactions: (3R,4R)-4-Fluoro-1-methylpiperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In organic chemistry, (3R,4R)-4-Fluoro-1-methylpiperidin-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .
Biology: The compound is used in biological research to study enzyme interactions and receptor binding. Its unique structure allows it to act as a probe for investigating biological pathways and mechanisms .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the development of new drugs targeting various diseases, including neurological disorders and cancer .
Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable intermediate in drug development and production .
Mechanism of Action
The mechanism of action of (3R,4R)-4-Fluoro-1-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate certain enzymes, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
(3R,4R)-4-Methyl-1-methylpiperidin-3-amine: Similar structure but lacks the fluorine atom.
(3R,4R)-4-Fluoro-1-benzylpiperidin-3-amine: Contains a benzyl group instead of a methyl group.
(3R,4R)-4-Fluoro-1-ethylpiperidin-3-amine: Contains an ethyl group instead of a methyl group
Uniqueness: The presence of the fluorine atom in (3R,4R)-4-Fluoro-1-methylpiperidin-3-amine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it more effective in crossing biological membranes and resisting metabolic degradation, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C6H13FN2 |
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Molecular Weight |
132.18 g/mol |
IUPAC Name |
(3R,4R)-4-fluoro-1-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-5(7)6(8)4-9/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1 |
InChI Key |
HLQIJIWWHUNNMY-PHDIDXHHSA-N |
Isomeric SMILES |
CN1CC[C@H]([C@@H](C1)N)F |
Canonical SMILES |
CN1CCC(C(C1)N)F |
Origin of Product |
United States |
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